molecular formula C17H15ClN2 B6320476 1'-Benzyl-2,4'-bipyridin-1'-ium chloride CAS No. 90382-13-1

1'-Benzyl-2,4'-bipyridin-1'-ium chloride

Cat. No.: B6320476
CAS No.: 90382-13-1
M. Wt: 282.8 g/mol
InChI Key: YJXCRRXWQDECRK-UHFFFAOYSA-M
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Description

1’-Benzyl-2,4’-bipyridin-1’-ium chloride is a chemical compound with the molecular formula C20H17N2Cl.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Benzyl-2,4’-bipyridin-1’-ium chloride can be synthesized through a series of chemical reactions involving the appropriate pyridine derivatives. The synthesis typically involves the alkylation of 2,4’-bipyridine with benzyl chloride under controlled conditions to form the desired quaternary ammonium salt .

Industrial Production Methods: Industrial production of 1’-Benzyl-2,4’-bipyridin-1’-ium chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-2,4’-bipyridin-1’-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.

    Reduction: It can also be reduced, often involving the addition of electrons to the bipyridinium core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different bipyridinium derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1’-Benzyl-2,4’-bipyridin-1’-ium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which 1’-Benzyl-2,4’-bipyridin-1’-ium chloride exerts its effects involves its ability to participate in redox reactions. The bipyridinium core can undergo reversible oxidation and reduction, making it a useful tool in studying electron transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    4,4’-Bipyridine: A related compound with similar structural properties but different reactivity and applications.

    1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its use as a herbicide, it shares the bipyridinium core but has distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylpyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N2.ClH/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17;/h1-13H,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXCRRXWQDECRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=N3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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